

## Spectroscopic data (NMR, MS) for Cycloechinulin characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cycloechinulin	
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# Characterization of Cycloechinulin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **Cycloechinulin**, a diketopiperazine fungal metabolite. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Cycloechinulin**, outlines a general experimental protocol for its isolation and analysis, and presents a putative biosynthetic pathway.

## **Spectroscopic Data for Cycloechinulin**

The structural elucidation of **Cycloechinulin**, a tryptophan-alanine derived alkaloid, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the elemental composition, while 1D and 2D NMR spectroscopy provides detailed insights into the connectivity and spatial arrangement of the atoms.

### Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the molecular formula of **Cycloechinulin**.



Table 1: Mass Spectrometry Data for Cycloechinulin

Ionization Mode	Adduct	Observed m/z	Calculated m/z	Molecular Formula
ESI+	[M+H]+	352.1605	352.1604	C20H22N3O3+
ESI+	[M+Na]+	374.1424	374.1421	C20H21N3NaO3+

Note: The observed m/z values can vary slightly between different instruments and experimental conditions.

## **Nuclear Magnetic Resonance (NMR) Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide the carbon-hydrogen framework of **Cycloechinulin**. The chemical shifts are reported in parts per million (ppm) and are typically referenced to a residual solvent peak. The data presented below is a compilation from literature sources for **Cycloechinulin** isolated from Aspergillus species.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Cycloechinulin** (in CDCl<sub>3</sub>)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
5a	3.85	dd	16.0, 4.0
5b	3.25	d	16.0
6	4.20	d	4.0
7	6.25	S	
10	7.55	d	8.0
11	7.10	t	8.0
12	7.20	t	8.0
13	6.90	d	8.0
15-Me	1.50	S	
16-Me	1.45	S	-
17-Me	2.10	s	-
NH	8.15	s	-
NH	5.90	S	-

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Cycloechinulin** (in CDCl<sub>3</sub>)



Position	Chemical Shift (δ) ppm
1	167.5
3	165.0
4a	128.0
5	45.0
6	58.0
7	125.0
8	135.0
9	120.0
10	122.0
11	125.5
12	118.0
13	110.0
13a	136.0
14	55.0
15	25.0
16	28.0
17	22.0
C=C	140.0
C=C	115.0

## **Experimental Protocols**

The following is a generalized protocol for the isolation and spectroscopic analysis of **Cycloechinulin** from a fungal source, such as Aspergillus ochraceus. Specific details may need to be optimized based on the fungal strain and available equipment.



## **Fungal Culture and Extraction**

- Cultivation: The fungus is typically grown in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) under appropriate temperature and incubation conditions to promote the production of secondary metabolites.
- Extraction: The fungal mycelium and the culture broth are separated by filtration. The mycelium is extracted with a polar organic solvent like methanol or ethyl acetate. The filtrate is also extracted with a non-polar organic solvent such as ethyl acetate.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

#### **Isolation and Purification**

- Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate Cycloechinulin. This typically involves:
  - Column Chromatography: Initial fractionation of the crude extract is performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
  - Preparative Thin-Layer Chromatography (pTLC): Fractions containing Cycloechinulin are further purified using pTLC with an appropriate solvent system.
  - High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure
     Cycloechinulin is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

## **Spectroscopic Analysis**

- NMR Spectroscopy:
  - Sample Preparation: A few milligrams of purified Cycloechinulin are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in an NMR tube.
  - Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



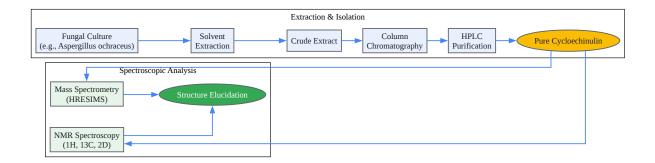
- Mass Spectrometry:
  - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
  - Data Acquisition: The sample is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI) to obtain high-resolution mass data.
     Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.

## **Visualizations**

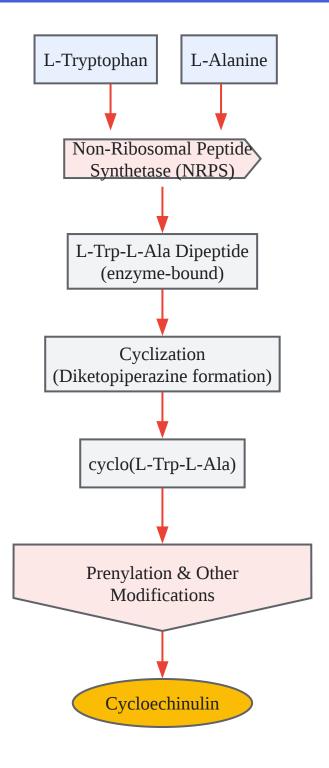
## **Experimental Workflow for Cycloechinulin Characterization**

The following diagram illustrates the general workflow for the isolation and characterization of **Cycloechinulin**.









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